molecular formula C22H28Br2 B8278713 1,4-Dibromo-2,5-bis(1-octynyl)benzene

1,4-Dibromo-2,5-bis(1-octynyl)benzene

Cat. No. B8278713
M. Wt: 452.3 g/mol
InChI Key: IENNVGIINDEKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dibromo-2,5-bis(1-octynyl)benzene is a useful research compound. Its molecular formula is C22H28Br2 and its molecular weight is 452.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dibromo-2,5-bis(1-octynyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dibromo-2,5-bis(1-octynyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,4-Dibromo-2,5-bis(1-octynyl)benzene

Molecular Formula

C22H28Br2

Molecular Weight

452.3 g/mol

IUPAC Name

1,4-dibromo-2,5-bis(oct-1-ynyl)benzene

InChI

InChI=1S/C22H28Br2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-12H2,1-2H3

InChI Key

IENNVGIINDEKIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CC(=C(C=C1Br)C#CCCCCCC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, 1,4-dibromo-2,5-diiodobenzene (3.0 g, 6.2 mmol) was dissolved in diisopropylamine (45 ml) and anhydrous benzene (45 ml), followed by stirring for 30 minutes. Copper iodide (235 mg, 0.12 mmol), PdCl2(PPh3)2 (430 mg, 0.61 mmol), and 1-dodecene (1.9 ml, 12.9 mmol) were added to the mixture, followed by stirring at room temperature for 14 hours. The reaction liquid was poured into water and extracted with chloroform, and the obtained organic layer was washed with 200 ml of water three times. The resulting organic layer was dried over anhydrous sodium sulfate and purified by a column chromatography (silica gel and methylene chloride:hexane=1:3), followed by recrystallization in ethanol, thereby colorless powdery 1,4-dibromo-2,5-bis(octyne-1-yl)benzene was obtained (1.56 g, yield: 56%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Quantity
235 mg
Type
catalyst
Reaction Step Four
Quantity
430 mg
Type
catalyst
Reaction Step Four

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